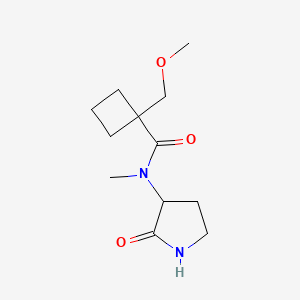![molecular formula C12H18BrN3O2S B7052991 N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7052991.png)
N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide typically involves the reaction of 3-bromopyridine with piperidine under specific conditions. The process may include steps such as:
Bromination: Introduction of a bromine atom to the pyridine ring.
Piperidine Addition: Reaction of the brominated pyridine with piperidine to form the piperidinyl derivative.
Sulfonamide Formation: Introduction of the ethanesulfonamide group to the piperidinyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-bromopyridin-2-yl)piperidin-4-yl]ethanesulfonamide
- N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]ethanesulfonamide
- N-[1-(3-fluoropyridin-4-yl)piperidin-4-yl]ethanesulfonamide
Uniqueness
N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide is unique due to the presence of the bromine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-bromopyridin-4-yl)piperidin-4-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-2-19(17,18)15-10-4-7-16(8-5-10)12-3-6-14-9-11(12)13/h3,6,9-10,15H,2,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSWPBPMUUNMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)oxan-4-yl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide](/img/structure/B7052920.png)
![N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide](/img/structure/B7052926.png)
![1-[3-(Pyrazin-2-ylamino)propyl]azepan-2-one](/img/structure/B7052932.png)
![N-[4-(4-bromophenyl)oxan-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7052939.png)
![Thiophen-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7052944.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7052950.png)
![N-cyclohexyl-3-[(4-methoxypyrimidin-2-yl)amino]propanamide](/img/structure/B7052957.png)
![1-[3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone](/img/structure/B7052961.png)
![1-[4-(2-Chloro-4-fluorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7052967.png)
![4-bromo-3-chloro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-5-methylbenzamide](/img/structure/B7052972.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7052974.png)
![4-[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7052996.png)
![2-methylsulfonyl-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7053001.png)
